4-Oxo-4-(prop-2-enylamino)butanoic acid
Overview
Description
4-Oxo-4-(prop-2-enylamino)butanoic acid is an organic compound with the molecular formula C7H11NO3 It is a derivative of butanoic acid, featuring a ketone group at the fourth position and a prop-2-enylamino group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(prop-2-enylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with prop-2-enylamine under controlled conditions. One common method is the condensation reaction between 4-oxobutanoic acid and prop-2-enylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(prop-2-enylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-Hydroxy-4-(prop-2-enylamino)butanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Oxo-4-(prop-2-enylamino)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-4-(prop-2-enylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(propylamino)butanoic acid: Similar structure but with a propyl group instead of a prop-2-enyl group.
4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: Contains a propynyl group attached to the oxygen atom.
Uniqueness
4-Oxo-4-(prop-2-enylamino)butanoic acid is unique due to the presence of both a ketone and a prop-2-enylamino group, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
4-oxo-4-(prop-2-enylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCXCWGQGVYSCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408999 | |
Record name | STK003242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16606-43-2 | |
Record name | STK003242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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